molecular formula C24H25N3O5S2 B2634736 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 361478-68-4

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2634736
CAS No.: 361478-68-4
M. Wt: 499.6
InChI Key: DGBCQTXJVLGDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic chemical compound of significant interest in agrochemical and pharmacological research. While specific biological data for this exact molecule is not available in the public domain, its structure combines a 1,3-benzodioxole moiety, a central thiazole ring, and a piperidine sulfonamide group, which are all privileged scaffolds in medicinal chemistry. Compounds featuring the 1,3-benzodioxole group have been identified as potent auxin receptor agonists through computer-aided drug discovery approaches . These agonists, such as the research compound K-10, have demonstrated a remarkable ability to promote primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses, with efficacy far exceeding that of traditional plant hormones like NAA (1-naphthylacetic acid) . The molecular mechanism is associated with a stronger binding affinity for the TIR1 (Transport Inhibitor Response 1) auxin receptor, which subsequently modulates the expression of genes involved in root development . This makes structural analogs of this compound a promising scaffold for developing novel plant growth regulators aimed at enhancing root architecture and crop productivity. Furthermore, the presence of the sulfonamide group suggests potential for a range of other bioactivities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15-9-16(2)12-27(11-15)34(29,30)19-6-3-17(4-7-19)23(28)26-24-25-20(13-33-24)18-5-8-21-22(10-18)32-14-31-21/h3-8,10,13,15-16H,9,11-12,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBCQTXJVLGDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling with the piperidine and benzamide components. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide-thiazole derivatives from the literature:

Compound Name / ID Molecular Formula Key Substituents Reported Activity (if available) Reference
Target Compound : N-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide C₂₅H₂₄N₄O₅S₂ 1,3-Benzodioxole (thiazole C4), 3,5-dimethylpiperidine sulfonyl (benzamide C4) Not explicitly reported; inferred from analogs
Compound 10 (): N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide C₂₇H₂₂N₄O₆S 1,3-Benzodioxole (benzamide C2), isoindole dione Ranbp2 cyclophilin domain inhibition (IC₅₀ ~5 µM)
Compound 3 (): N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₈N₂O₂S 4-Methylphenyl (thiazole C4), phenoxy (benzamide C2) Plant growth modulation (129% efficacy vs. control)
Compound 7 (): 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide C₂₅H₂₆N₄O₃S₃ Thioxo-thiazolidinone, sec-butyl, pyrazole Unreported; structural focus on sulfonamide

Key Observations:

Structural Variations: The target compound uniquely combines a 1,3-benzodioxole-thiazole motif with a 3,5-dimethylpiperidine sulfonyl group. This sulfonyl group may enhance solubility compared to non-sulfonylated analogs like those in . Compound 10 () shares the 1,3-benzodioxole moiety but replaces the sulfonyl group with an isoindole dione, which likely alters target specificity (e.g., cyclophilin vs. kinase targets) . Compound 3 () lacks the sulfonyl group and benzodioxole but demonstrates significant bioactivity in plant growth modulation, suggesting the thiazole-benzamide scaffold is versatile across applications .

Pharmacological Implications: The 3,5-dimethylpiperidine sulfonyl group in the target compound may confer selectivity for transmembrane receptors (e.g., GPCRs) due to its bulky, lipophilic nature, analogous to CPCCOEt’s noncompetitive antagonism at mGluR1 via transmembrane domain interactions . By contrast, Compound 7 () features a thioxo-thiazolidinone group, which is common in protease inhibitors but absent in the target compound, indicating divergent mechanisms .

Synthetic and Analytical Considerations :

  • The dimethylpiperidine sulfonyl group in the target compound may complicate crystallographic analysis compared to simpler analogs. Software suites like SHELXL () and WinGX () are critical for resolving such complex structures .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which has been associated with various biological activities, including antidiabetic and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : 930452-86-1

Antidiabetic Properties

Recent studies have shown that derivatives of benzodioxole, similar to the compound , exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, suggesting potent antidiabetic potential . The inhibition of this enzyme can lead to reduced blood glucose levels and improved glycemic control.

In vivo studies using streptozotocin-induced diabetic mice indicated that these compounds could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that this compound may also exhibit similar antidiabetic effects.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have been explored extensively. The compound's structural components suggest potential interactions with various cellular targets involved in cancer proliferation and survival. For example, compounds with similar structures have shown efficacy against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM .

Case Study: In Vitro Efficacy

A study investigating the cytotoxic effects of related benzodioxole derivatives reported significant activity against cancer cell lines while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of α-Amylase : By inhibiting this enzyme, the compound may help regulate carbohydrate metabolism and lower blood glucose levels.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Benzodioxole derivatives often exhibit antioxidant properties that can protect cells from oxidative stress.

Data Summary Table

Biological ActivityRelated CompoundIC50 Value (µM)Reference
α-Amylase InhibitionIIc0.68
Cancer Cell CytotoxicityIIa26 - 65
Blood Glucose ReductionIIc-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.